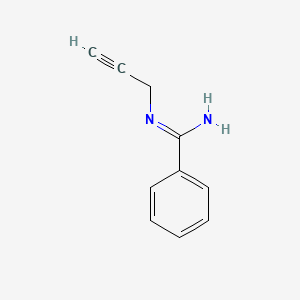

N-propargylbenzamidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

N'-prop-2-ynylbenzenecarboximidamide |

InChI |

InChI=1S/C10H10N2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h1,3-7H,8H2,(H2,11,12) |

InChI Key |

QOAVZHIDAQMJEF-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN=C(C1=CC=CC=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Propargylbenzamidine and Its Derivatives

Strategic Approaches for N-Propargylbenzamidine Core Synthesis

The synthesis of the N-propargylbenzamidine core is typically achieved through straightforward and established chemical reactions. This compound is often described in the literature as a "readily available" starting material, underscoring the efficiency of its preparation. uni.luunimi.itacs.org The primary strategy involves the nucleophilic substitution reaction between benzamidine (B55565) and a suitable propargylating agent, such as propargyl bromide. In this reaction, the nucleophilic nitrogen atom of the benzamidine attacks the electrophilic carbon of the propargyl halide, displacing the bromide and forming the C-N bond that defines the N-propargylbenzamidine structure. This method provides a reliable and high-yielding route to the core molecule, which serves as a versatile building block for more complex syntheses. rsc.orgkcl.ac.uk

Catalytic Strategies in Derivative Preparation

The true synthetic versatility of N-propargylbenzamidine is unlocked through a variety of catalytic transformations. The presence of both an amidine group and a terminal alkyne allows for a rich spectrum of reactions, enabling the construction of diverse heterocyclic systems. rsc.org Transition metal catalysis, in particular, has been instrumental in developing novel synthetic pathways for its derivatives. kcl.ac.uk

Palladium-Catalyzed Transformations (e.g., Cascade Reactions, Cross-Coupling)

Palladium catalysis offers powerful tools for the synthesis of N-propargylbenzamidine derivatives, particularly through cascade reactions that form multiple bonds in a single operation. rsc.orgmdpi.com A notable example is the synthesis of 4-substituted-2-phenylimidazoles from N-propargylbenzamidine and various aryl halides. uni.luunimi.it This transformation proceeds via a tandem sequence of aminopalladation, reductive elimination, and isomerization. rsc.org The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often with a copper(I) co-catalyst like copper(I) iodide (CuI), in the presence of a base such as potassium carbonate (K₂CO₃). rsc.orgresearchgate.net This method demonstrates high efficiency and atom economy, providing access to a library of imidazole (B134444) derivatives. rsc.org The reaction has been shown to be effective with a range of aryl halides, with particularly good yields obtained when the aryl halide contains an electron-withdrawing group. uni.lu

Table 1: Representative yields for the palladium-catalyzed synthesis of 4-substituted-2-phenylimidazoles from N-propargylbenzamidine and various aryl halides. Data sourced from preliminary findings by Abbiati et al. (2007).[ uni.lu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFUSj8g-PUViWGSjj64o1gZu5VMEJ8ym6CHZiIfuiphAVHXW7uRawr9OYY5KQZbk9TyCCyb_c92WXPpyiizZtStta_WJIQo1xvTpMH4ReNo3-zV6moMho93lvWrxZ1tuaAwCj07Zw35yePeEIKIlmHR9GG61bCY-PopWDJ_NFdCTzTN_infOA%3D%3D)]Further research has expanded on this, including the palladium(II)-catalyzed coupling of fluorinated propargylamidines with aryl iodides to produce 2-fluoroalkyl-5-benzyl imidazoles. rsc.orgresearchgate.net These cascade processes highlight the power of palladium catalysis to rapidly build molecular complexity from the N-propargylbenzamidine scaffold. mit.eduresearchtrend.netrsc.org

Gold(I)-Catalyzed Cyclization and Hydroamination Reactions

Gold(I) catalysts are particularly effective in activating the alkyne moiety of N-propargylbenzamidine, facilitating intramolecular cyclization and hydroamination reactions. rsc.orgorganic-chemistry.org The high affinity of gold(I) for carbon-carbon triple bonds renders them susceptible to nucleophilic attack. mdpi.com In the context of N-propargylbenzamidine, the amidine nitrogen can act as an intramolecular nucleophile.

The mechanism for gold-catalyzed cyclization of propargylic amides generally involves the initial formation of a gold-π-alkyne complex. rsc.org This activation step is followed by an intramolecular nucleophilic attack from the nitrogen atom onto the activated alkyne. Density functional theory (DFT) studies on related systems suggest that a 5-exo-dig cyclization pathway is often favored over a 6-endo-dig pathway, leading to the formation of five-membered heterocyclic rings. rsc.org Subsequent protonolysis or protodeauration releases the cyclized product and regenerates the active gold(I) catalyst, allowing the catalytic cycle to continue. rsc.orgorganic-chemistry.org This methodology has been successfully applied to generate functionalized indeno[1,2-c]pyrroles from N-propargyl ynamides, showcasing the potential for complex scaffold synthesis. rsc.org

Gold-catalyzed hydroamination represents another key transformation. nih.govnih.gov While intermolecular examples are common, the intramolecular variant is particularly powerful for heterocycle synthesis. For N-propargylbenzamidine, this would involve the intramolecular addition of an N-H bond across the alkyne, leading directly to cyclized products under mild conditions. organic-chemistry.orgorganic-chemistry.org

Copper-Mediated Synthetic Pathways (e.g., Hydroamination, A3-Coupling)

Copper catalysis provides cost-effective and versatile methods for transforming N-propargylbenzamidine and related propargylamines. beilstein-journals.org Copper catalysts are well-known to mediate hydroamination reactions of alkynes, which can be applied to the synthesis of derivatives from N-propargylbenzamidine. nih.gov A notable copper-catalyzed pathway involves a tandem process consisting of an initial imidazole formation, which is then followed by a copper-catalyzed 6-exo-dig cyclization and a final isomerization step to yield substituted benzimidazolopyrazines. rsc.org

The A³-coupling (Aldehyde-Alkyne-Amine) reaction is a cornerstone of propargylamine (B41283) synthesis, and while N-propargylbenzamidine itself is typically formed via alkylation, the principles of A³-coupling are relevant for creating more complex derivatives. rsc.orgnih.govd-nb.info Furthermore, copper is often used as a co-catalyst in palladium-catalyzed reactions like the Sonogashira coupling, which can be part of a tandem sequence to form derivatives such as 2-benzylimidazo[1,2-a]pyridines from related N-propargylamine precursors. rsc.orgkcl.ac.uk Copper catalysts have also been employed in the synthesis of N-propargylsulfoximines through A³-coupling, highlighting the broad applicability of this method. nih.gov Recent developments have also shown copper-catalyzed yne-propargylic substitution using amines as nucleophiles, opening new avenues for creating diyne-containing molecules. rsc.org

Titanium-Catalyzed Regioselective Annulation Reactions

Titanium-based catalysts have been utilized for the regioselective synthesis of imidazole derivatives from N-propargylamines. researchgate.net Specifically, a titanium-catalyzed regioselective cyclization of N-propargylamidines with nitriles provides a direct route to substituted imidazoles. researchgate.net In this reaction, N-propargylbenzamidine (a substituted N-propargylamidine) would react with a nitrile (R-C≡N) in the presence of a suitable titanium catalyst. This annulation reaction constructs the imidazole ring with high regioselectivity, incorporating the nitrile's "R" group and nitrogen atom into the final heterocyclic product. This approach offers a distinct advantage in controlling the substitution pattern on the resulting imidazole ring.

Rhodium(II)-Catalyzed Approaches

Rhodium(II) catalysts are renowned for their ability to catalyze reactions involving metal carbene and nitrenoid intermediates. organic-chemistry.orgcvr.ac.inresearchgate.net While direct examples using N-propargylbenzamidine as the substrate are less common, the principles can be extended to its derivatives. For instance, a derivative of N-propargylbenzamidine containing a diazo group could undergo rhodium(II)-catalyzed decomposition to form a rhodium carbene. This highly reactive intermediate could then undergo intramolecular cyclization or C-H insertion to generate complex polycyclic systems. researchgate.netscielo.org.mx

Rhodium(II) carboxylates are particularly effective for these transformations, enabling reactions to proceed under mild conditions. organic-chemistry.org The mechanism often involves the formation of a rhodium nitrenoid or carbene, which then undergoes electrophilic aromatic substitution or C-H insertion to form the desired N-heterocycle. organic-chemistry.org This methodology is highly versatile and has been used to access a wide variety of functionalized indoles and other nitrogen-containing heterocycles from appropriate precursors. organic-chemistry.orgcvr.ac.in

Table 2: Summary of Catalytic Strategies for the Synthesis of N-Propargylbenzamidine Derivatives.Zinc-Catalyzed Hydroamination

A notable advancement in this area is the use of zinc triflate (Zn(OTf)₂) as an inexpensive and efficient catalyst for the intermolecular hydroamination of terminal alkynes. thieme-connect.comnih.govrsc.org A novel hydroamination–cyclization sequence starting from commercially available amines and propargylamides allows for the synthesis of di- and tri-substituted imidazoles in good to excellent yields. rsc.orgrsc.org The reaction proceeds by heating a mixture of an N-acylpropargylamide and a primary amine in the presence of catalytic amounts of zinc triflate. rsc.org The process involves an initial zinc-catalyzed hydroamination of the alkyne by the primary amine, followed by a zinc-promoted intramolecular cyclization and subsequent dehydration to furnish the imidazole ring. thieme-connect.comrsc.org

The use of microwave irradiation has been shown to be beneficial, often reducing reaction times and improving yields compared to conventional heating. thieme-connect.com This methodology tolerates a wide array of functional groups on both the amine and the propargylamide components, including halogens, olefins, and hydroxyl groups. thieme-connect.comthieme-connect.com For instance, the reaction of N-benzoyl propargylamine with various primary aliphatic and aromatic amines proceeds efficiently. thieme-connect.comrsc.org Furthermore, using gaseous ammonia (B1221849) in an autoclave can produce N-unsubstituted imidazoles, demonstrating the versatility of this approach. thieme-connect.com

The proposed mechanism, supported by density functional theory (DFT) studies, involves the coordination of the aminoalkyne to the Zn(II) center, which activates the alkyne for nucleophilic attack. researchgate.netresearchgate.net This is followed by heterolytic activation of the N-H bond, cyclization, and proton transfer to yield the final product. researchgate.net

| N-Propargylamide Substrate | Amine Substrate | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| N-benzoyl propargylamine | Butylamine | Zn(OTf)₂ (5 mol%) | Toluene, 140 °C, 1 h, MW | N-butyl-5-methyl-2-phenyl-imidazole | 81 |

| N-benzoyl propargylamine | Aniline (B41778) | Zn(OTf)₂ (5 mol%) | Toluene, 140 °C, 1 h, MW | 5-methyl-1,2-diphenyl-imidazole | 72 |

| N-benzoyl propargylamine | Benzylamine | Zn(OTf)₂ (5 mol%) | Toluene, 140 °C, 1 h, MW | 1-benzyl-5-methyl-2-phenyl-imidazole | 85 |

| N-(4-chlorobenzoyl)propargylamine | Cyclohexylamine | Zn(OTf)₂ (5 mol%) | Toluene, 140 °C, 1 h, MW | 2-(4-chlorophenyl)-1-cyclohexyl-5-methyl-imidazole | 78 |

| N-benzoyl propargylamine | Ammonia (gaseous) | Zn(OTf)₂ (5 mol%) | Toluene, 140 °C, 1 h, MW (autoclave) | 5-methyl-2-phenyl-imidazole | 91 |

Catalyst-Free Annulation Protocols for N-Propargylbenzamidine Scaffolds

While metal-catalyzed reactions are prevalent, catalyst-free annulation methods offer advantages in terms of cost, toxicity, and simplified purification. These protocols typically rely on thermal or base-mediated conditions to induce cyclization.

A significant catalyst-free approach involves the base-promoted cyclization of N-propargylaminopyridines to produce imidazo[1,2-a]pyridine (B132010) derivatives. acs.orgnih.gov This transformation is efficiently carried out using a slight excess of a base like potassium tert-butoxide (t-BuOK) in a solvent such as THF at or slightly above room temperature. acs.orgrsc.org The reaction accommodates various substituents on the pyridine (B92270) ring, with their electronic properties influencing the cyclization process. acs.orgnih.gov

Another strategy is the divergent, metal-free cascade annulation of propargylamines with amidines, which can lead to either polysubstituted imidazoles or 4-alkenylquinazolines depending on the reaction conditions. researchgate.net The formation of imidazoles proceeds through a sequence of 1,4-conjugate addition followed by a 5-exo-dig annulation and aromatization. researchgate.net The synthesis of quinazolines has also been achieved under catalyst-free, one-pot conditions from 2-aminoaryl ketones, aldehydes, and ammonium (B1175870) acetate (B1210297) in a deep eutectic solvent. rsc.org A novel method for preparing quinazolines from 2-aminobenzonitriles and N,N-dimethylformamide (DMF) or acid anhydrides has been reported, proceeding through a proposed mechanism of repeating nucleophilic addition and elimination without any catalyst. sioc-journal.cn

| Substrate (Boc-protected N-propargylaminopyridine) | Base | Solvent | Conditions | Product (Imidazo[1,2-a]pyridine derivative) | Yield (%) |

|---|---|---|---|---|---|

| tert-butyl (2-(prop-2-yn-1-ylamino)pyridin-3-yl)carbamate | t-BuOK | THF | Reflux | 3-methyl-imidazo[1,2-a]pyridin-8-amine | 74 |

| tert-butyl prop-2-yn-1-yl(pyridin-2-yl)carbamate | t-BuOK | THF | RT, 24 h | 3-methyl-imidazo[1,2-a]pyridine | 81 |

| tert-butyl (5-chloropyridin-2-yl)(prop-2-yn-1-yl)carbamate | t-BuOK | THF | RT, 24 h | 7-chloro-3-methyl-imidazo[1,2-a]pyridine | 75 |

| tert-butyl (5-bromopyridin-2-yl)(prop-2-yn-1-yl)carbamate | t-BuOK | THF | RT, 24 h | 7-bromo-3-methyl-imidazo[1,2-a]pyridine | 80 |

Multicomponent Reaction Architectures for N-Propargylbenzamidine Systems

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot fashion to form a product that incorporates portions of all starting materials. openmedicinalchemistryjournal.com This approach is ideal for building molecular complexity rapidly and has been applied to the synthesis of heterocyclic systems related to N-propargylbenzamidine, such as quinazolines and imidazoles. openmedicinalchemistryjournal.comjournalajacr.com

One such strategy is a three-component reaction for synthesizing trisubstituted 2-aminoimidazoles. beilstein-journals.org This method involves the in situ generation of propargylureas from isocyanates and propargylamine, which then undergo a Zn(OTf)₂-mediated cyclocondensation with an external primary amine. beilstein-journals.org This contrasts with base-promoted methods that typically yield 2-imidazolones, highlighting the role of the Lewis acid catalyst in directing the reaction pathway towards the incorporation of the third component. beilstein-journals.org

Furthermore, various MCRs have been developed for the synthesis of quinazoline (B50416) cores. openmedicinalchemistryjournal.com These include the reaction of 2-aminobenzothiazole (B30445) with isatoic anhydride (B1165640) and various aldehydes in ionic liquids, and the Biginelli reaction of dimedone, aldehydes, and urea (B33335). openmedicinalchemistryjournal.com Palladium-catalyzed three-component tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids also provide a route to diverse quinazoline structures. organic-chemistry.org A bifurcated approach using the Ugi four-component reaction has been developed to access polycyclic quinazolinones, showcasing the power of MCRs in generating complex scaffolds. nih.gov

| Isocyanate | Amine 1 | Amine 2 | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenyl isocyanate | Propargylamine | Benzylamine | Zn(OTf)₂, DCE, 80 °C | 1-benzyl-5-methyl-N-phenyl-1H-imidazol-2-amine | 76 |

| 4-Methoxyphenyl isocyanate | Propargylamine | Benzylamine | Zn(OTf)₂, DCE, 80 °C | 1-benzyl-N-(4-methoxyphenyl)-5-methyl-1H-imidazol-2-amine | 81 |

| 4-Chlorophenyl isocyanate | Propargylamine | Cyclohexylamine | Zn(OTf)₂, DCE, 80 °C | N-(4-chlorophenyl)-1-cyclohexyl-5-methyl-1H-imidazol-2-amine | 68 |

| Benzyl isocyanate | Propargylamine | Aniline | Zn(OTf)₂, DCE, 80 °C | N-benzyl-5-methyl-1-phenyl-1H-imidazol-2-amine | 70 |

Diastereoselective Synthesis of N-Propargylbenzamidine Analogues

Achieving stereocontrol in the synthesis of complex molecules is a primary goal of modern organic synthesis. For N-propargylbenzamidine analogues, which can possess multiple stereocenters, diastereoselective methods are crucial for accessing specific stereoisomers.

One powerful strategy involves the use of chiral auxiliaries. Ellman's chiral sulfinamide, for example, is widely used for the diastereoselective synthesis of chiral amines. researchgate.netbeilstein-journals.org In this approach, an aldehyde is condensed with enantiopure tert-butylsulfinamide to form a chiral N-sulfinylimine. Subsequent nucleophilic addition of a lithium acetylide, such as (trimethylsilyl)ethynyllithium, to the imine proceeds with high diastereoselectivity to afford the N-sulfinyl propargylamine. beilstein-journals.org The sulfinyl auxiliary can then be cleaved under mild acidic conditions. This method has been used to prepare a wide range of N-sulfinyl propargylamines with excellent diastereomeric ratios. beilstein-journals.org

Catalytic asymmetric reactions also provide an elegant route to chiral propargylamines. The NHC-copper(I) halide-catalyzed addition of terminal alkynes to enantiomerically pure nitrones has been developed as a straightforward method to access propargylic N-hydroxylamines with high yields and excellent stereoselectivity (up to 97% ds). rsc.orgrsc.org This reaction proceeds effectively on water and offers a significant advantage over methods requiring stoichiometric and moisture-sensitive organometallic reagents. rsc.orgsci-hub.se

Multicomponent reactions can also be rendered diastereoselective. The Petasis three-component reaction, which combines an amine, an aldehyde, and an organoboronic acid, can be coupled with subsequent intramolecular reactions to generate complex heterocyclic scaffolds with a high degree of stereocontrol. rsc.orgresearchgate.netscelse.sg Tandem sequences involving the Petasis reaction followed by an intramolecular Diels-Alder cycloaddition have been developed to produce sp³-rich polycyclic systems in a highly diastereoselective manner. rsc.orgresearchgate.net

| Aldehyde | Chiral Auxiliary | Alkyne Reagent | Conditions | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|---|

| Isovaleraldehyde | (R)-tert-Butylsulfinamide | (Trimethylsilyl)ethynyllithium | THF, -78 °C | >99:1 | 85 |

| Benzaldehyde | (R)-tert-Butylsulfinamide | (Trimethylsilyl)ethynyllithium | THF, -78 °C | 98:2 | 89 |

| Cyclohexanecarboxaldehyde | (R)-tert-Butylsulfinamide | (Trimethylsilyl)ethynyllithium | THF, -78 °C | >99:1 | 91 |

| 4-Chlorobenzaldehyde | (R)-tert-Butylsulfinamide | (Trimethylsilyl)ethynyllithium | THF, -78 °C | 97:3 | 95 |

Mechanistic Elucidation of N Propargylbenzamidine Reactivity and Transformations

Investigation of Reaction Pathways and Transition States

The reactivity of N-propargylbenzamidine is characterized by a rich landscape of possible reaction pathways, often involving complex cyclization cascades. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping these pathways and identifying the associated transition states. mdpi.comnih.govrsc.orgrsc.org These theoretical investigations provide insights into the feasibility of different mechanistic proposals by calculating the activation energies and thermodynamic stabilities of intermediates and transition states. nih.govnih.govnih.gov

For instance, in the cyclization of propargylamidines, computational models can predict whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving discrete intermediates. The geometry of the transition state, a critical point on the potential energy surface, dictates the stereochemical outcome of the reaction. nih.govresearchgate.net Factors such as solvent effects and the nature of substituents on the N-propargylbenzamidine scaffold can significantly influence the energy barriers of these pathways, and these effects can be modeled computationally. mdpi.com While direct computational studies specifically on N-propargylbenzamidine are part of a broader research area, data from analogous systems like N-propargylamides provide valuable benchmarks for understanding its reactivity. nih.gov

Table 1: Theoretical Activation Energies for Related Amide Cyclization Transition States

| Reactant System | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

| N-Propargylamide Cyclization | DFT (B3LYP) | 20-30 | nih.gov |

| Benzenesulfonyl Azide + Alkene | DFT (M06-2X) | 10.3 (exo) | nih.gov |

| N-glycosidic bond cleavage | DFT (B3LYP) | ~15-25 | nih.gov |

This table presents a selection of calculated activation energies for cyclization and bond cleavage reactions in systems analogous to N-propargylbenzamidine, illustrating the typical energy barriers involved.

Identification and Characterization of Key Intermediates

The transformations of N-propargylbenzamidine proceed through a variety of highly reactive intermediates. The identification and characterization of these transient species are paramount to a complete mechanistic understanding.

Ketenimine Intermediates

Ketenimine intermediates are frequently proposed in the copper-catalyzed reactions of propargylamines. These species are typically formed in situ and readily undergo further reactions. In the context of N-propargylbenzamidine, a copper catalyst can facilitate the rearrangement of the propargyl group to an allene, which can then tautomerize to a ketenimine. This ketenimine is a potent electrophile and can be trapped by various nucleophiles, leading to the formation of diverse molecular scaffolds. While often transient, the presence of ketenimine intermediates is supported by the types of products observed in these reactions.

Iminium Species

Iminium ions are another class of crucial intermediates in the reactions of N-propargylbenzamidine. wikipedia.org These species are characterized by a positively charged, doubly bonded nitrogen atom ([C=N]⁺) and are highly electrophilic. wikipedia.org They can be formed through the protonation or alkylation of the amidine nitrogen. wikipedia.org The resulting iminium ion can then act as an electrophile, for example, in intramolecular cyclization reactions where the propargyl group's alkyne serves as the nucleophile. The formation of an iminium species activates the molecule for subsequent transformations that might not occur with the neutral parent compound. nih.govarxiv.org

Radical Species Formation and Evolution

Radical pathways offer a distinct set of transformations for N-propargylbenzamidine and its derivatives. beilstein-journals.org The generation of a vinyl radical, for instance, can initiate a cascade of cyclization reactions. nih.gov In a process known as ipso-cyclization, the vinyl radical can attack the aromatic ring of the benzamidine (B55565) moiety, leading to spirocyclic intermediates. nih.govresearchgate.net These intermediates can then fragment and rearrange to form various lactam structures. nih.gov The formation and evolution of these radical species are often studied using radical initiators or photoredox catalysis. beilstein-journals.orgnih.gov The regioselectivity of the radical attack and the stability of the resulting radical intermediates are key factors that determine the final product distribution. rsc.org

Metal-Carbene/Allenylidene Complexes

Transition metals play a pivotal role in activating N-propargylbenzamidine, often through the formation of metal-carbene or metal-allenylidene complexes. nih.govrsc.org Ruthenium, for example, can react with the terminal alkyne of the propargyl group to form a ruthenium-allenylidene intermediate. nih.govsioc-journal.cnrsc.orgresearchgate.net This complexation activates the propargylic position for nucleophilic attack. nih.gov Similarly, gold catalysts can form gold-carbene complexes, which are also highly reactive intermediates in a variety of organic transformations. nih.govnih.govmdpi.comrsc.org The nature of the metal and its ligand sphere significantly influences the stability and reactivity of these complexes, thereby directing the course of the reaction. nih.gov

Table 2: Metal-Complexes in Propargylamine (B41283) Transformations

| Metal | Intermediate Type | Key Application | Reference |

| Ruthenium | Allenylidene Complex | Propargylic Substitution | nih.govsioc-journal.cn |

| Gold | Carbene Complex | Cyclization Reactions | nih.govnih.gov |

| Copper | Ketenimine Precursor | Imidazole (B134444) Synthesis | researchgate.net |

| Palladium | π-Allyl Complex | Cascade Reactions | researchgate.net |

This table summarizes the types of metal complexes formed from propargylic precursors and their applications in synthesis.

Detailed Analysis of Catalytic Cycles

Many reactions involving N-propargylbenzamidine are catalytic, and a detailed understanding of the catalytic cycle is essential for reaction optimization. researchgate.netorganic-chemistry.orgnih.govnih.govresearchgate.net A prominent example is the synthesis of substituted imidazoles. researchgate.netorganic-chemistry.orgnih.gov In a typical palladium-catalyzed cycle for the synthesis of 4-substituted-2-phenylimidazoles, the process begins with the oxidative addition of an aryl halide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the N-propargylbenzamidine. Subsequent migratory insertion of the alkyne into the Pd-aryl bond, followed by intramolecular cyclization and reductive elimination, yields the imidazole product and regenerates the Pd(0) catalyst, thus closing the catalytic loop. researchgate.net Each step in this cycle has its own kinetics and is influenced by factors such as ligand choice, temperature, and substrate concentration.

A proposed catalytic cycle for the copper-catalyzed synthesis of imidazoles involves the initial formation of a copper acetylide from N-propargylbenzamidine. This intermediate can then undergo transformations leading to a ketenimine species, as mentioned earlier. The subsequent steps involve nucleophilic attack, cyclization, and aromatization to afford the final imidazole product, with the copper catalyst being regenerated in the process.

Influence of Electronic and Steric Factors on Reaction Regioselectivity and Outcome

Electronic Effects on Reactivity and Product Formation

Electronic effects are primarily transmitted through inductive effects (through sigma bonds) and resonance effects (through pi systems). libretexts.org Substituents on the aromatic rings of N-propargylbenzamidine or its reaction partners can significantly modify the nucleophilicity and electrophilicity of the reacting centers.

Detailed research into the palladium-catalyzed cascade reactions of N-propargylbenzamidine with various aryl halides to synthesize 4-substituted-2-phenylimidazoles has provided clear evidence of electronic influence. rsc.org In these reactions, it was observed that aryl halides bearing electron-withdrawing groups (EWGs) generally produced higher yields of the imidazole product compared to those with electron-donating groups (EDGs). rsc.org This suggests that the electronic nature of the aryl halide partner plays a critical role in the reaction's efficiency. EWGs can enhance the reactivity of the aryl halide towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle.

The principle that electron-withdrawing substituents can increase reaction rates or yields is a common theme in related transformations. rsc.org For instance, in the study of nucleophilic addition to substituted nitroarenes, the rate of reaction is affected by the primary electronic effects (inductive and resonance) of substituents. lookchemmall.com Similarly, the reactivity of the benzene (B151609) ring itself towards electrophilic substitution is strongly dictated by the nature of the substituent it carries; activating groups (like -OR, -NH2) speed up reactions, whereas deactivating groups (like -NO2, -CF3) slow them down. libretexts.orglibretexts.orgmsu.edu

In the context of cyclization reactions, which are central to the chemistry of N-propargyl systems, electronic factors can determine the very structure of the product. Studies on N-alkyne-substituted pyrrole (B145914) derivatives have shown that the electronic character of substituents on the alkyne moiety governs the regioselectivity of the cyclization, leading to different ring systems (e.g., 6-exo-dig vs. 6-endo-dig products). beilstein-journals.org An electron-donating group on a participating benzene ring was found to decrease the conversion rate in one such cyclization. beilstein-journals.org

Table 1: Influence of Electronic Substituents on the Yield of 4-Aryl-2-phenylimidazoles

This table summarizes the yields from the palladium-catalyzed reaction of N-propargylbenzamidine with various substituted aryl halides, demonstrating the impact of electronic effects.

| Aryl Halide Substituent (at para-position) | Electronic Nature of Substituent | Product Yield (%) |

| -NO₂ | Strong Electron-Withdrawing | 85 |

| -CN | Moderate Electron-Withdrawing | 81 |

| -Br | Weak Electron-Withdrawing | 78 |

| -H | Neutral | 75 |

| -CH₃ | Weak Electron-Donating | 72 |

| -OCH₃ | Strong Electron-Donating | 68 |

| Data derived from trends described in scientific literature. rsc.org |

Steric Hindrance and its Role in Regioselectivity

Steric hindrance refers to the non-bonding interactions that influence the shape and reactivity of ions and molecules. chemistrytalk.orgmasterorganicchemistry.com Bulky substituents can impede the approach of a reagent to a reaction site, leading to a preference for reaction at a less sterically congested position. masterorganicchemistry.comyoutube.com

This principle is well-illustrated in cascade radical reactions of N-propargyl benzamides, which are structurally related to N-propargylbenzamidine. It was found that introducing a bulky tert-butyl group on the nitrogen atom enhanced the formation of a specific conformation (Z-conformation) and facilitated a subsequent vinyl radical ipso-cyclization reaction. nih.gov This demonstrates that steric bulk can be strategically employed to favor a particular reaction pathway and product.

The competition between substitution and elimination reactions is another area where steric factors are decisive. nih.gov For a given substrate, a bulky, sterically hindered base will preferentially abstract a proton from the least hindered position, often leading to the anti-Zaitsev (or Hofmann) product, in contrast to the more substituted Zaitsev product typically obtained with smaller bases. youtube.com While this is a general principle, it highlights how the steric profile of a reactant can fundamentally alter the regiochemical outcome of a reaction involving a substrate like N-propargylbenzamidine.

In intramolecular cyclizations, the steric environment around the reacting moieties can influence which ring size is preferentially formed, in accordance with principles like Baldwin's rules. The accessibility of the alkyne carbons in N-propargylbenzamidine to the nucleophilic nitrogen of the amidine group is a critical factor for any potential cyclization, and this accessibility is directly affected by the steric bulk of substituents on either the propargyl chain or the benzamidine core.

N Propargylbenzamidine As a Pivotal Scaffold in Heterocyclic Chemistry

Construction of Imidazole (B134444) and its Substituted Derivatives

The imidazole ring is a privileged N-heterocyclic structure found in numerous natural products and synthetic pharmaceuticals. The use of N-propargylamines as precursors for imidazole synthesis has become an active area of research, offering advantages like high atom economy and regioselectivity. researchgate.net N-propargylbenzamidine, in particular, has been effectively utilized in palladium-catalyzed reactions to construct highly substituted imidazoles.

A notable method involves the palladium-catalyzed cascade reaction of N-propargylbenzamidine with aryl halides. organic-chemistry.org This process, employing a catalyst system often composed of a palladium source like Pd(PPh₃)₄ and a copper(I) co-catalyst, proceeds through a tandem aminopalladation/reductive elimination/isomerization sequence to yield 4-substituted-2-phenylimidazoles. researchgate.netresearchgate.net The presence of the co-catalyst, such as CuI, has been found to be crucial for the success of the reaction. researchgate.net This approach provides a direct route to imidazoles that are substituted at the 4-position, a pattern that can be challenging to achieve through traditional methods like the Debus–Radziszewski synthesis. rsc.org

The general applicability of this method allows for the incorporation of various substituents on the imidazole ring, dictated by the choice of the aryl halide coupling partner.

Table 1: Examples of Palladium-Catalyzed Synthesis of 4-Substituted-2-phenylimidazoles

| Entry | Aryl Halide (Ar-X) | Product | Catalyst System | Ref. |

|---|---|---|---|---|

| 1 | Iodobenzene | 2,4-Diphenyl-1H-imidazole | Pd(PPh₃)₄, CuI, K₂CO₃ | researchgate.net |

| 2 | 4-Iodotoluene | 4-(p-Tolyl)-2-phenyl-1H-imidazole | Pd(PPh₃)₄, CuI, K₂CO₃ | researchgate.net |

| 3 | 1-Iodo-4-methoxybenzene | 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole | Pd(PPh₃)₄, CuI, K₂CO₃ | researchgate.net |

This table is illustrative, based on the described palladium-catalyzed reaction of N-propargylbenzamidine with various aryl halides. researchgate.netresearchgate.net

Furthermore, base-promoted cyclization of propargylamidines can also lead to the formation of imidazoles, tolerating a variety of functional groups. researchgate.net More recently, domino reactions have been developed for the synthesis of novel imidazole-based azo dyes and 5-aminoimidazoles, showcasing the continued evolution of synthetic strategies starting from related precursors. nih.govnih.gov

Synthesis of Pyrrole (B145914) and Pyrrolidine (B122466) Frameworks

The pyrrole and pyrrolidine rings are fundamental N-heterocyclic motifs in medicinal chemistry and natural products. pharmaguideline.comnih.gov While direct synthesis from N-propargylbenzamidine is not widely reported, methods using structurally similar N-propargyl compounds highlight potential pathways.

For pyrrole synthesis, a one-pot, two-step protocol has been developed starting from N-propargylic β-enaminones, which share the N-propargyl functionality. organic-chemistry.org This process, catalyzed by zinc chloride, proceeds through a 2-methylene-2,3-dihydro-1,4-oxazepine intermediate, which rearranges to afford functionalized 2-acetyl-1H-pyrroles. organic-chemistry.org Another innovative approach involves the enyne cross-metathesis of propargylamines with ethyl vinyl ether, followed by cyclization, to produce 1,2,3-substituted pyrroles. organic-chemistry.org These methods demonstrate that the N-propargyl unit is a versatile synthon for constructing the pyrrole ring, suggesting that N-propargylbenzamidine could potentially be adapted for similar transformations.

The synthesis of the saturated pyrrolidine framework often involves different strategies, such as the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides or intramolecular C-H amination. rsc.orgnih.gov A potential route for converting N-propargylbenzamidine to a pyrrolidine derivative could involve an intramolecular aza-Michael addition. rsc.org This would entail the nucleophilic attack of one of the amidine nitrogens onto the alkyne, which might first be activated by a catalyst or converted to a more reactive Michael acceptor. nih.govadichemistry.com The resulting intermediate could then be reduced to yield the pyrrolidine ring. While speculative, this pathway aligns with known reactivity patterns of propargyl systems and Michael acceptors. rsc.orgd-nb.info

Access to Fused Heterocyclic Ring Systems (e.g., Pyrrolo[1,2-a]pyrazine, Imidazo-diazepines)

N-propargylbenzamidine and related N-propargylamines are excellent precursors for constructing more complex, fused heterocyclic systems. These scaffolds are of significant interest due to their prevalence in biologically active compounds. researchgate.net

Pyrrolo[1,2-a]pyrazines: This fused ring system can be accessed through cascade reactions starting from N-propargylated pyrrole derivatives. rsc.orgresearchgate.net For instance, a straightforward synthesis of pyrrolo[1,2-a]pyrazines involves the cascade condensation/cyclization/aromatization reaction of substituted 2-formyl-N-propargylpyrroles with ammonium (B1175870) acetate (B1210297). rsc.org The reaction proceeds efficiently under basic conditions. researchgate.net While this starts from a pyrrole, it establishes the utility of the N-propargyl group in forming the pyrazine (B50134) portion of the fused system. The construction of imidazole-pyrrolo[1,2-a]pyrazine hybrids has also been reported, demonstrating the modularity of these synthetic approaches. researchgate.net

Imidazo-diazepines: The synthesis of diazepine-fused imidazoles from N-propargylamines has been documented. organic-chemistry.org One early report describes the cyclization of 4-amino-benzo[b] researchgate.netacs.orgdiazepinone with an N-propargylamine in the presence of an acid catalyst to yield benzo[b] researchgate.netacs.orgdiazepinone-fused imidazoles. organic-chemistry.org A more contemporary approach involves a multicomponent reaction sequence to generate tetracyclic diazepine-fused imidazoles. organic-chemistry.org Recently, silver(I)-catalyzed intramolecular heteroannulation has been used to create pyrazolo[1,5-a] researchgate.netacs.orgdiazepines, a related scaffold, from pyrazole-tethered propargylamides, highlighting the effectiveness of metal catalysis in forming these seven-membered rings. organic-chemistry.org

Table 2: Examples of Fused Heterocycles from N-Propargyl Precursors

| Precursor Type | Target Heterocycle | Reaction Type | Catalyst/Conditions | Ref. |

|---|---|---|---|---|

| 2-Formyl-N-propargylpyrrole | Pyrrolo[1,2-a]pyrazine | Cascade Condensation/Cyclization | Ammonium Acetate, Base | rsc.org |

| N-propargylamine | Benzo-fused Imidazo-diazepine | Cyclization | p-Toluenesulfonic acid | organic-chemistry.org |

This table summarizes synthetic strategies for fused heterocycles using N-propargyl compounds as key starting materials.

Development of Other Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Quinoxalines)

The reactivity of the amidine and propargyl groups in N-propargylbenzamidine allows for its potential application in the synthesis of other important N-heterocycles like pyrimidines and quinoxalines.

Pyrimidines: The synthesis of pyrimidines often involves the condensation of an amidine with a 1,3-dicarbonyl compound or a related synthon. organic-chemistry.org Given that N-propargylbenzamidine contains an amidine functional group, it is a suitable candidate for such reactions. A plausible synthetic route would involve the reaction of N-propargylbenzamidine with a β-dicarbonyl compound. This condensation would form a pyrimidine (B1678525) ring bearing a propargyl group, which could then be used for further functionalization. Multicomponent reactions are also a powerful tool for pyrimidine synthesis. scielo.org.mxsciforum.netorganic-chemistry.org For example, a ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium acetate provides an efficient route to substituted pyrimidines. organic-chemistry.org Adapting such a strategy to use N-propargylbenzamidine could provide a direct entry to complex pyrimidine derivatives.

Quinoxalines: Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. However, methods starting from N-propargyl aniline (B41778) derivatives have been developed. rsc.orgbeilstein-journals.org These reactions, catalyzed by main group metal Lewis acids like stannic chloride or indium(III) chloride, proceed via intramolecular hydroamination or hydroarylation. rsc.orgbeilstein-journals.org The structural similarity between N-propargyl anilines and N-propargylbenzamidine suggests that related intramolecular cyclization strategies could be envisioned, potentially leading to novel fused heterocyclic systems.

Utilization in Cascade and Domino Annulation Processes

A significant advantage of using N-propargylbenzamidine as a synthetic precursor is its suitability for cascade (or domino) reactions. These processes, where multiple bond-forming events occur in a single operation without isolating intermediates, offer high efficiency and atom economy. nih.govrsc.org

The palladium-catalyzed synthesis of 4-substituted-2-phenylimidazoles from N-propargylbenzamidine is a prime example of a cascade reaction. researchgate.netorganic-chemistry.org The sequence involves an initial palladium-catalyzed aminopalladation of the alkyne, followed by a cross-coupling with an aryl halide, reductive elimination, and a final isomerization step to yield the aromatic imidazole ring. researchgate.net Each step sets up the functionality required for the next, leading to a rapid increase in molecular complexity from simple starting materials.

Similarly, the synthesis of fused heterocycles like pyrrolo[1,2-a]pyrazines from 2-formyl-N-propargylpyrroles is achieved through a cascade process involving condensation, intramolecular cyclization of the propargyl group, and subsequent aromatization. rsc.orgresearchgate.net Domino reactions have also been specifically designed to access complex structures like 5-aminoimidazoles from related precursors through isocyanide insertion and cyclization steps. nih.gov The ability to design such elegant and efficient reaction sequences underscores the value of the dual-functionality present in the N-propargylamidine scaffold.

Strategies for Diverse Functional Group Incorporation

The generation of molecular diversity is a cornerstone of modern medicinal chemistry and materials science. N-propargylbenzamidine provides an excellent platform for incorporating a wide variety of functional groups into the final heterocyclic products through several strategies.

First, the starting material itself can be modified. The phenyl group of the benzamidine (B55565) moiety can be substituted with various functional groups prior to its use in cyclization reactions, allowing these groups to be carried through to the final product.

Second, the choice of reaction partners in multicomponent or cascade reactions is a powerful tool for diversification. rsc.org In the palladium-catalyzed synthesis of imidazoles, a wide array of aryl and heteroaryl halides can be used, leading to diverse 4-substituted imidazoles. researchgate.net Similarly, in the synthesis of pyrroles from related N-propargyl enaminones, different substituents can be present on the enaminone backbone. organic-chemistry.org

Third, post-synthesis functionalization of the resulting heterocycle offers another layer of diversification. mcnallygroup.org Techniques such as C-H functionalization, catalyzed by transition metals, can be used to introduce new substituents at specific positions on the heterocyclic core that were not accessible through the initial cyclization. beilstein-journals.orgnih.gov The propargyl group itself, if it remains in the product, or other reactive handles can be used for subsequent modifications, such as click reactions or cross-coupling, further expanding the chemical space accessible from this versatile scaffold.

Computational and Theoretical Investigations of N Propargylbenzamidine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of N-propargylbenzamidine systems. researchgate.netresearchgate.netyoutube.com DFT methods provide a robust framework for calculating the electron density of a molecule, from which numerous properties can be derived. mpg.deyoutube.com These calculations are fundamental to predicting how and where a molecule is likely to react.

A key application of DFT in this context is the analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in determining the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability. researchgate.net

DFT has been employed to analyze the mechanistic pathways of reactions involving N-propargylbenzamidine derivatives. For example, in the synthesis of imidazoles from N-propargylamines, DFT-based mechanistic analysis has been reported. researchgate.net These studies help to elucidate the step-by-step process of bond formation and cleavage during a chemical transformation.

Furthermore, quantum chemical calculations are used to verify and predict spectral data, such as NMR chemical shifts and UV-Visible absorption bands, which are essential for characterizing new compounds. plos.org By comparing calculated and experimental data, researchers can confirm the structure of synthesized molecules.

Recent advancements in quantum chemistry, including the development of more accurate exchange-correlation functionals and composite methods, continue to enhance the predictive power of these computational tools. nih.govarxiv.orgwikipedia.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of conformational changes, molecular flexibility, and intermolecular interactions. nih.govnih.gov This approach is particularly valuable for understanding the behavior of flexible molecules like N-propargylbenzamidine in different environments, such as in solution.

Conformational analysis through MD simulations reveals the preferred three-dimensional arrangements of a molecule. mdpi.com For N-propargylbenzamidine, this involves exploring the rotational freedom around its single bonds to identify stable conformers and the energy barriers between them. This information is crucial as the conformation of a molecule can significantly influence its reactivity and its ability to bind to a biological target. nih.gov

MD simulations can also shed light on the interactions between N-propargylbenzamidine and other molecules, including solvent molecules or biological macromolecules like proteins. researchgate.netbiorxiv.org By simulating the system in a realistic environment, researchers can observe how these interactions influence the structure and dynamics of the compound. For example, the stability of a ligand-protein complex can be assessed by monitoring the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the simulation time. researchgate.net

In Silico Modeling of Molecular Recognition and Ligand Binding (e.g., Molecular Docking)

In silico modeling, particularly molecular docking, is a computational method used to predict the preferred orientation of one molecule when bound to a second. jscimedcentral.com This technique is widely used in drug discovery to understand how a small molecule, or ligand, might interact with a protein's binding site. nih.govresearchgate.net For N-propargylbenzamidine and its derivatives, molecular docking can provide insights into their potential as inhibitors of specific enzymes or as ligands for receptors. researchgate.netarxiv.orgnih.govrowansci.com

The process of molecular docking involves placing a three-dimensional model of the ligand into the binding site of a receptor and evaluating the "goodness of fit" using a scoring function. jscimedcentral.commdpi.comscispace.com This scoring function estimates the binding affinity, or the strength of the interaction, between the ligand and the receptor. researchgate.net By screening a library of compounds, researchers can prioritize those with the most favorable predicted binding energies for further experimental testing.

Molecular docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov For example, a study on the binding of antagonists to the neuropeptide B/W receptor 1 (NPBWR1) used computational approaches to identify crucial residues for ligand recognition. nih.gov Such information is invaluable for the rational design of more potent and selective ligands.

While molecular docking is a powerful tool, it is important to validate the results, often through more rigorous methods like molecular dynamics simulations, to account for the flexibility of both the ligand and the receptor. mdpi.comscispace.comnih.gov

Theoretical Prediction of Reactivity Parameters (e.g., Fukui Indices, Electrophilicity)

Conceptual Density Functional Theory (DFT) provides a set of reactivity indices that can predict the most reactive sites within a molecule. mdpi.com These parameters offer a quantitative measure of a molecule's susceptibility to different types of chemical attack.

Fukui Functions and Indices: The Fukui function, f(r), describes the change in electron density at a specific point in space when an electron is added to or removed from the molecule. wikipedia.org Condensed Fukui indices, which are calculated for each atom in the molecule, are particularly useful for identifying reactive sites. substack.com There are three main types of Fukui indices:

f+ : Predicts the site for nucleophilic attack (where an electron is accepted).

f- : Predicts the site for electrophilic attack (where an electron is donated).

f0 : Predicts the site for radical attack.

By calculating these indices for N-propargylbenzamidine, one can pinpoint the atoms most likely to participate in a chemical reaction. researchgate.netrowansci.comresearchgate.net

These theoretical reactivity parameters provide a powerful framework for understanding and predicting the chemical behavior of N-propargylbenzamidine and its derivatives, guiding synthetic efforts and the design of new molecules with desired properties. researchgate.net

Computational Insights into Reaction Mechanisms and Selectivity

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions and understanding the origins of selectivity. rsc.orgrsc.orgnih.gov For reactions involving N-propargylbenzamidine, computational studies can provide a step-by-step picture of how reactants are transformed into products, including the identification of transient intermediates and transition states. researchgate.netmpg.demdpi.com

Reaction Mechanism Elucidation: By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy pathway from reactants to products. smu.edu This allows researchers to distinguish between different possible mechanisms, such as concerted versus stepwise pathways. For example, in the palladium-catalyzed cascade reaction of N-propargylbenzamidine with aryl halides to form imidazoles, computational studies can help to understand the role of the catalyst and the sequence of elementary steps. researchgate.netrsc.org DFT calculations have been used to investigate the SNAr reaction mechanisms of related dinitropyridine derivatives, providing insights into their reactivity. researchgate.net

Selectivity Prediction: Many chemical reactions can yield multiple products. Computational methods can predict the selectivity of a reaction (i.e., which product is favored) by comparing the activation energies of the competing pathways. rsc.org The pathway with the lower activation energy will be kinetically favored. This is particularly important in the synthesis of complex molecules where controlling regioselectivity or stereoselectivity is essential.

Computational insights into reaction mechanisms and selectivity are not only of fundamental interest but also have practical applications in optimizing reaction conditions and designing more efficient synthetic routes. rsc.org

Preclinical Biological Activity and Medicinal Chemistry Applications in Vitro Studies

Role of N-Propargylbenzamidine Scaffolds in Medicinal Chemistry and Drug Design

The N-propargylbenzamidine moiety is a significant structural scaffold in the field of medicinal chemistry and drug design. A scaffold is considered a core structure of a molecule, and its unique architecture can be a starting point for developing new drugs. nih.gov The concept of "privileged scaffolds" refers to molecular frameworks that can bind to multiple biological targets, making them valuable templates for creating libraries of compounds with diverse biological activities. nih.govmdpi.com The N-propargylbenzamidine scaffold fits this description as its derivatives have shown a wide range of pharmacological effects. nanobioletters.com

The propargyl group, an unsaturated triple bond, is a key feature of this scaffold. It can participate in various chemical reactions, allowing for the synthesis of a wide array of derivatives. researchgate.net This chemical versatility enables medicinal chemists to modify the core structure to enhance potency, selectivity, and pharmacokinetic properties. digitellinc.com For instance, the N-propargylbenzamidine scaffold has been utilized in the synthesis of complex heterocyclic compounds like imidazoles, which are present in numerous natural products and pharmaceuticals. researchgate.net The strategic combination of the benzamidine (B55565) group, a known pharmacophore, with the reactive propargyl group provides a powerful platform for designing novel therapeutic agents. nih.gov

The design of combinatorial libraries based on such scaffolds is a common strategy in modern drug discovery. nih.gov By systematically altering the substituents on the N-propargylbenzamidine core, researchers can explore the structure-activity relationships (SAR) and identify compounds with optimized biological profiles. nih.govnih.gov

In Vitro Screening for Biological Activity

Antimicrobial Activity (e.g., Antibacterial, Antifungal)

Derivatives of benzamide (B126), the parent structure of N-propargylbenzamidine, have demonstrated notable antimicrobial properties. nanobioletters.com In vitro studies are crucial for the initial assessment of the antibacterial and antifungal potential of new chemical entities. The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.com

Several studies have highlighted the antimicrobial efficacy of benzamide derivatives against various pathogens. For example, synthesized benzamide compounds have shown significant activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). mdpi.comnanobioletters.comsemanticscholar.org In one study, a specific benzamide derivative, compound 5a, exhibited excellent activity against B. subtilis and E. coli with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Another study on chromenopyridine derivatives, which can be synthesized from related precursors, also revealed promising antibacterial profiles against multiple bacterial strains. mdpi.com

Furthermore, some scaffolds related to N-propargylbenzamidine have been investigated for their activity against fungal pathogens like Candida albicans. digitellinc.comsemanticscholar.org The development of new antimicrobial agents is critical due to the rise of drug-resistant strains, and N-propargylbenzamidine derivatives represent a promising avenue for research. semanticscholar.orgnih.gov

| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |

| Benzamide derivative 5a | Bacillus subtilis | 6.25 | nanobioletters.com |

| Benzamide derivative 5a | Escherichia coli | 3.12 | nanobioletters.com |

| Benzamide derivative 6b | Escherichia coli | 3.12 | nanobioletters.com |

| Benzamide derivative 6c | Bacillus subtilis | 6.25 | nanobioletters.com |

| Spirocompound 4a-d | Bacillus subtilis | 32 | mdpi.com |

| Spirocompound 4a-d | Staphylococcus epidermis | 32 | mdpi.com |

| Robenidine | Acinetobacter baumannii | 8 | nih.gov |

| Robenidine | Acinetobacter calcoaceticus | 2 | nih.gov |

Anticancer Activity (e.g., Cell Line Studies, Enzyme Inhibition)

The N-propargylbenzamidine scaffold and its related benzamide structures have been a focus of anticancer drug research. nanobioletters.com In vitro anticancer activity is typically assessed by testing the cytotoxicity of compounds against various human cancer cell lines. mdpi.comnih.gov The IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this evaluation. nih.gov

Studies have shown that derivatives of benzamide and related heterocyclic compounds can exhibit significant antiproliferative effects. For example, a series of thiabendazole-derived 1,2,3-triazole compounds, synthesized using a propargylated intermediate, were screened against human cancer cell lines such as HT29 (colon cancer), MDA-MB-231, and SKBR3 (breast cancer). rsc.org One compound, 4g, showed notable activity with IC₅₀ values ranging from 1.28 to 7.72 µg/mL. rsc.org

Similarly, pyrimidine (B1678525) derivatives incorporating aryl urea (B33335) moieties have been synthesized and evaluated for their anticancer potential against colon and prostate cancer cell lines. nih.gov One such derivative, compound 4b, displayed high cytotoxic activity against the SW480 colon cancer cell line with an IC₅₀ value of 11.08 µM. nih.gov The versatility of the benzamide scaffold allows for the development of compounds that can target specific cancer types. nih.govresearchgate.net

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Anthraquinone (B42736) derivative 4 | PC3 (prostate) | 4.65 µM | nih.gov |

| Thiabendazole derivative 4g | HT29, MDA-MB-231, SKBR3 | 1.28 - 7.72 µg/mL | rsc.org |

| Pyrimidine derivative 4b | SW480 (colon) | 11.08 µM | nih.gov |

| 1-(4-(benzamido)phenyl)-3-arylurea derivative | A-498 (kidney) | 14.46 µM | researchgate.net |

| 1-(4-(benzamido)phenyl)-3-arylurea derivative | NCI-H23 (lung) | 13.97 µM | researchgate.net |

| 1-(4-(benzamido)phenyl)-3-arylurea derivative | MDA-MB-231 (breast) | 11.35 µM | researchgate.net |

| 1-(4-(benzamido)phenyl)-3-arylurea derivative | MCF-7 (breast) | 11.58 µM | researchgate.net |

| 1-(4-(benzamido)phenyl)-3-arylurea derivative | A-549 (lung) | 15.77 µM | researchgate.net |

Other Pharmacological Potentials (e.g., Anti-inflammatory, Anticonvulsant)

Beyond antimicrobial and anticancer effects, the broader benzamide scaffold, from which N-propargylbenzamidine is derived, has been explored for other pharmacological activities, including anti-inflammatory and anticonvulsant potential. nanobioletters.com

In vitro models are employed to screen for these activities. For anti-inflammatory potential, assays that measure the inhibition of inflammatory mediators like nitric oxide (NO) in cell cultures are used. nih.gov For instance, some isatin (B1672199) derivatives, which can be synthesized through various chemical modifications, have shown anti-inflammatory properties. chula.ac.th

The anticonvulsant properties of certain compounds have also been investigated using in vitro models. journaljocamr.com For example, the anticonvulsant drug levetiracetam (B1674943) has been shown to exhibit anti-inflammatory effects on astroglia in in vitro models, suggesting a link between anticonvulsant action and anti-inflammatory pathways. nih.gov Fenamate non-steroidal anti-inflammatory drugs (NSAIDs) have also demonstrated powerful antiseizure properties in human stem cell-derived neuroglial circuits in vitro, an effect independent of their cyclooxygenase inhibition. frontiersin.org While direct studies on N-propargylbenzamidine for these specific activities are less common, the known biological profile of the parent benzamide structure suggests that its derivatives are promising candidates for such investigations. nanobioletters.com

Mechanistic Investigations of In Vitro Biological Action (e.g., Enzyme Inhibition, Cellular Pathways)

Understanding the mechanism of action is a critical step in drug development. For N-propargylbenzamidine derivatives, mechanistic studies often focus on their ability to inhibit specific enzymes or interfere with cellular pathways. The propargyl group can act as a reactive handle, sometimes leading to irreversible inhibition of target enzymes.

In the context of anticancer activity, mechanistic studies have shown that some derivatives can induce apoptosis (programmed cell death) in cancer cells. nih.gov For example, a pyrimidine derivative was found to arrest the cell cycle at the G2/M phase and induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov Another study on an anthraquinone derivative suggested that its anticancer effect involves the induction of autophagy and the formation of reactive oxygen species (ROS). nih.gov

For antimicrobial action, one of the proposed mechanisms for related heterocyclic compounds is the inhibition of essential bacterial enzymes. semanticscholar.org For instance, derivatives of thieno[2,3-d]pyrimidine (B153573) have been studied as potential inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial survival. semanticscholar.org The mechanism of action for some anti-inflammatory compounds involves the suppression of nitric oxide (NO) production. nih.gov

In Vitro Target Identification and Validation for N-Propargylbenzamidine Analogues

Identifying the specific molecular targets of a bioactive compound is essential for understanding its mechanism of action and for optimizing its therapeutic potential. nih.gov For N-propargylbenzamidine analogues, various in vitro techniques can be employed for target identification and validation.

One common approach is affinity-based pull-down assays. nih.gov In this method, a derivative of the compound of interest is immobilized on a solid support and used as a "bait" to capture its binding partners from cell lysates. The captured proteins are then identified using techniques like mass spectrometry. nih.gov Photoaffinity labeling is another powerful tool where a photoreactive group is incorporated into the compound's structure. nih.gov Upon exposure to light, the probe covalently binds to its target, allowing for its identification. nih.gov

Computational methods, such as molecular docking, can also predict potential targets by simulating the binding of the compound to the three-dimensional structures of known proteins. semanticscholar.orgresearchgate.net For example, docking studies have been used to predict the binding of benzimidazole-thienopyrimidines to the TrmD enzyme. semanticscholar.org Once a potential target is identified, its role in the compound's biological activity can be validated through further in vitro experiments, such as enzyme inhibition assays or gene knockdown studies. nih.gov While specific targets for many N-propargylbenzamidine derivatives are still under investigation, the methodologies for their discovery are well-established in medicinal chemistry. nanobioletters.com

Emerging Research Directions and Future Perspectives in N Propargylbenzamidine Chemistry

Development of Novel and Sustainable Synthetic Protocols

The synthesis of N-propargylbenzamidine and its derivatives is a cornerstone of its utility. Traditional methods are giving way to more innovative and sustainable protocols designed to enhance efficiency, reduce waste, and improve accessibility.

A significant area of development is the move towards "green chemistry." mdpi.com This involves the use of environmentally benign solvents, reducing the generation of hazardous waste, and employing energy-efficient reaction conditions. For instance, researchers are exploring one-pot synthesis strategies that minimize intermediate purification steps, thereby saving time and resources. researchgate.net The use of sonication is one such technique being explored to promote reactions in a more sustainable manner. mdpi.com Furthermore, the development of protocols that utilize readily available and non-toxic reagents is a key focus. researchgate.net For example, methods using sodium metabisulfite (B1197395) adsorbed on silica (B1680970) gel have been reported as an eco-friendly approach for the synthesis of related benzimidazole (B57391) structures. researchgate.net

Exploration of Advanced Catalytic Systems

Catalysis is at the heart of modern organic synthesis, and the reactions of N-propargylbenzamidine are no exception. The exploration of advanced catalytic systems is a major research thrust, aiming to achieve higher efficiency, selectivity, and broader substrate scope.

Palladium-catalyzed reactions have been particularly prominent. A notable protocol involves the palladium-catalyzed cascade reaction of N-propargylbenzamidine with aryl halides to produce 4-substituted-2-phenylimidazoles. researchgate.netunimi.it This method demonstrates the power of transition metal catalysis to construct complex heterocyclic scaffolds from relatively simple starting materials. Researchers continue to refine these systems by exploring different palladium sources, ligands, and reaction conditions to optimize yields and functional group tolerance. researchgate.netdntb.gov.ua

Beyond palladium, other metals have shown promise. Copper-catalyzed reactions, for instance, are widely used in the synthesis of propargylamines and their derivatives. kcl.ac.uk Gold catalysts, such as AuCl3, have also been employed for the conversion of N-aryl-propargylamines into quinoline (B57606) derivatives, showcasing the versatility of these catalytic systems. kcl.ac.uk The future of this field lies in the development of novel catalysts, including nano-catalysts and metal-organic frameworks (MOFs), which can offer enhanced reactivity and recyclability. rsc.org For example, aluminium-doped cobalt ferrite (B1171679) nano-catalysts have been successfully used for the one-pot multicomponent synthesis of nitrogen-containing heterocycles. researchgate.net The goal is to create more active, stable, and cost-effective catalysts that can be applied to the synthesis of a wide array of derivatives from N-propargylbenzamidine. riken.jp

Table 1: Catalytic Systems for Synthesis of Heterocycles from Propargylamine (B41283) Derivatives

| Catalyst System | Reactants | Product Type | Reference |

| Palladium Complex | N-propargyl-benzamidine, Aryl Halides | 4-substituted-2-phenylimidazoles | researchgate.netunimi.it |

| Sm[N(SiMe3)2]3 | N-propargylamines, Isothiocyanates | 2-aminoimidazoles | researchgate.net |

| AuCl3 in MeOH | N-aryl-propargylamines | Quinolines | kcl.ac.uk |

| Ph3PAuCl/AgOTf | N-aryl-propargylamines | Quinolines | kcl.ac.uk |

| CuCl | N-aryl-propargylamines | Quinolines | kcl.ac.uk |

| TiCl4 | 1-alkynyl-2-acetylindoles, Ammonia (B1221849) | Pyrazinoindoles | acs.org |

Integration of High-Throughput Methodologies in Synthesis and Screening

To accelerate the discovery of new drug candidates and materials, high-throughput methodologies are becoming increasingly integrated into the research workflow. This involves both the rapid synthesis of large libraries of compounds and the high-speed screening of their biological activities or material properties.

High-throughput screening (HTS) allows for the testing of thousands of compounds in a short period. nih.govrsc.org For example, HTS has been used to identify small molecules that can inhibit enzymes like protein tyrosine phosphatase-1B (PTP1B), a target for type II diabetes. nih.gov In a typical HTS campaign, a corporate library of compounds can be screened to find initial "hits" with inhibitory activity. nih.gov While not specific to N-propargylbenzamidine, these methods are directly applicable to screening libraries of its derivatives against various biological targets. The diversity of compounds that can be generated from N-propargylbenzamidine makes it an ideal scaffold for HTS-based discovery programs.

On the synthesis side, microdroplet reaction technology offers a platform for the high-throughput screening of optimized reaction conditions. frontiersin.org This technique can complete reactions in microseconds and achieve high conversion rates without the need for catalysts, making it an efficient way to identify the best conditions for synthesizing quinoxaline (B1680401) derivatives, a class of compounds accessible from related precursors. frontiersin.org Integrating such rapid synthesis and screening methods will be crucial for unlocking the full potential of the N-propargylbenzamidine scaffold.

Elucidation of Complex Biological Mechanisms

The propargylamine moiety is a well-established pharmacophore found in several approved drugs, known for its ability to act as an irreversible inhibitor of enzymes like monoamine oxidase (MAO). nih.govnih.gov Understanding the detailed biological mechanisms of N-propargylbenzamidine derivatives is a key area of ongoing research.

The benzimidazole core, which can be synthesized from N-propargylbenzamidine, is another privileged structure in medicinal chemistry with a wide range of biological activities, including anticancer properties. researchgate.netnih.gov Benzimidazole derivatives can act as PARP inhibitors, which are important in cancer therapy. nih.gov The elucidation of how these molecules interact with their biological targets at a molecular level is essential for designing more potent and selective drugs. This involves a combination of biochemical assays, structural biology (like X-ray crystallography), and cell-based studies to understand structure-activity relationships (SAR). The ultimate goal is to connect the chemical structure of a given derivative to its biological effect, paving the way for rational drug design.

Computational Design for Enhanced Selectivity and Efficacy

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rational design of new molecules with improved properties. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are being used to predict the biological activity of new compounds before they are synthesized. nih.govresearchgate.net

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This allows researchers to predict the potency of new analogs and prioritize which compounds to synthesize. Molecular docking simulates the binding of a ligand to its target protein, providing insights into the key interactions that are responsible for its activity. nih.govnih.gov This information can then be used to design new molecules with enhanced binding affinity and selectivity. For instance, computational approaches can be used to design novel PARP-1 inhibitors based on a phthalazinone scaffold, a process that could be adapted for benzimidazole derivatives of N-propargylbenzamidine. nih.gov By using these computational tools, researchers can more efficiently explore the vast chemical space of possible N-propargylbenzamidine derivatives and focus their synthetic efforts on the most promising candidates. nih.gov

Challenges and Opportunities in Translating Research to Applications

The translation of a promising compound from the research lab to a real-world application, whether as a drug or a new material, is a long and challenging process. nih.govresearchgate.net One of the primary challenges is scaling up the synthesis from milligram or gram scale in the lab to kilogram scale for further testing and potential commercialization. researchgate.net This often requires significant process optimization to ensure the synthesis is cost-effective, safe, and environmentally friendly.

Another major hurdle is the extensive preclinical and clinical testing required to demonstrate the safety and efficacy of a new drug candidate. nih.gov This process is expensive and has a high failure rate. Overcoming these challenges requires a multidisciplinary approach, involving chemists, biologists, pharmacologists, and clinicians working together. researchgate.net

Despite the challenges, the opportunities for N-propargylbenzamidine and its derivatives are significant. The versatility of its chemistry makes it a rich source of novel compounds for drug discovery, particularly in areas like oncology and neurodegenerative diseases where new treatments are urgently needed. nih.govnih.gov The involvement of patients and communities in the research process can also help to ensure that the development of new interventions is relevant and more likely to be adopted. nih.gov As our understanding of the chemistry and biology of N-propargylbenzamidine continues to grow, so too will the opportunities to translate this knowledge into tangible benefits for society.

Q & A

Q. What are the standard synthetic routes for preparing N-propargylbenzamidine, and what reaction conditions optimize yield?

N-Propargylbenzamidine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, racemic alicyclic β-amino-N-propargyl carboxamides can be prepared by reacting propargylamine with activated carboxylic acid derivatives (e.g., acid chlorides or anhydrides) under reflux in polar aprotic solvents like pyridine or DMSO. Reaction optimization often involves temperature control (60–100°C) and catalysts such as Pd(PPh₃)₂Cl₂ or CuI, which improve regioselectivity and yield (up to 72% in palladium-catalyzed systems) .

Q. How can researchers characterize N-propargylbenzamidine derivatives using spectroscopic methods?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For instance, in palladium-catalyzed syntheses, the propargyl proton typically appears as a triplet near δ 2.1–2.3 ppm in ¹H NMR, while the benzamidine carbonyl resonates at δ 165–170 ppm in ¹³C NMR. X-ray crystallography may further resolve stereochemical ambiguities in chiral derivatives .

Q. What are the key stability considerations for storing and handling N-propargylbenzamidine?

N-Propargylbenzamidine derivatives are sensitive to moisture and light. Storage recommendations include airtight containers under inert gas (N₂/Ar) at −20°C. Safety protocols for related propargylamines advise avoiding inhalation/contact (use PPE) and immediate rinsing with water upon exposure, as outlined in general chemical safety guidelines .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity in palladium-catalyzed carboxy-alkynylation of N-propargylbenzamidine derivatives?

Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) facilitate oxidative addition to aryl halides, forming Pd(0) intermediates that coordinate with the propargyl group. Ligands like dppf enhance electronic control, directing alkynylation to the terminal position. Computational studies suggest that steric hindrance and π-backbonding influence regioselectivity, with electron-withdrawing substituents on the aryl group favoring higher yields (e.g., 72% for trifluoromethyl-substituted derivatives) .

Q. How do domino ring-closure reactions of N-propargylbenzamidine derivatives enable access to complex heterocycles?

Under basic conditions (e.g., K₂CO₃ in DMF), N-propargylbenzamidines undergo cyclization via intramolecular nucleophilic attack, forming 5- or 6-membered rings. For example, heating at 80°C triggers a domino process where the propargyl group acts as a dienophile in Diels-Alder reactions, yielding fused bicyclic structures. Solvent polarity and temperature critically affect reaction pathways and product distribution .

Q. What strategies resolve contradictions in reported reaction yields for N-propargylbenzamidine syntheses?

Discrepancies in yields (e.g., 43% vs. 72% for similar substrates) may arise from catalyst loading, solvent purity, or trace moisture. Systematic reproducibility studies should compare parameters like Pd:ligand ratios (1:2 vs. 1:1) and drying methods (molecular sieves vs. inert gas sparging). Frameworks like PICO (Population, Intervention, Comparison, Outcome) help structure such investigations .

Q. How can researchers design robust hypotheses for studying N-propargylbenzamidine’s bioactivity?